trans-Piperitol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

trans-Piperitol: is a naturally occurring monoterpenoid alcohol found in various essential oils, particularly in the oils of peppermint and spearmint. It is known for its pleasant minty aroma and is used in the flavor and fragrance industry. The compound has a chiral center, making it optically active, and the (+)-trans isomer is one of the enantiomers of piperitenol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: trans-Piperitol can be synthesized through several methods, including:

Hydrogenation of Piperitenone: One common method involves the hydrogenation of piperitenone in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with hydrogen gas at room temperature and atmospheric pressure.

Reduction of Piperitenone: Another method involves the reduction of piperitenone using sodium borohydride or lithium aluminum hydride as reducing agents. This reaction is usually performed in an inert solvent like tetrahydrofuran or ethanol.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as essential oils of peppermint and spearmint. The process includes steam distillation followed by fractional distillation to isolate the desired compound.

Analyse Chemischer Reaktionen

Hydrogenation to Menthol Derivatives

trans-Piperitol is stereoselectively hydrogenated to produce (−)-menthol, a reaction critical in industrial menthol synthesis. Catalysts and conditions significantly influence selectivity and yield:

Catalytic Hydrogenation Data

Key Findings :

-

Pd/CaCO₃ achieves the highest selectivity (85%) for (−)-menthol due to its ability to minimize by-products like (−)-isomenthol .

-

Raney nickel modified with CuCl₂ exhibits exceptional stereoselectivity (93.6%) under moderate pressures .

-

Solvents such as isopropanol or water enhance reaction rates and product purity .

Acid-Catalyzed Rearrangements

Under acidic conditions, this compound undergoes isomerization and dehydration:

Reaction Pathways

-

Isomerization : Treatment with formic acid/sodium acetate at 5–10°C yields cis-piperitol and this compound mixtures .

-

Dehydration : Prolonged exposure to strong acids (e.g., H₂SO₄) results in cyclic ethers or terpene polymers .

Experimental Conditions :

-

Formic Acid Buffers : Yield ~70% isopiperitenol (cis/trans mixture) after 20 hours .

-

Temperature Sensitivity : Reactions at >25°C favor dehydration over isomerization .

Oxidation Reactions

This compound’s allylic alcohol structure makes it susceptible to oxidation:

Oxidants and Products

| Oxidant | Conditions | Major Product | By-Products | Source |

|---|---|---|---|---|

| CrO₃/H₂SO₄ | Acidic, 0–5°C | Piperitenone | Epoxides | |

| O₂ (enzymatic) | Cytochrome P450, pH 5–8 | Epoxides/ketones | Polymerized terpenes |

Notable Observations :

-

Enzymatic Oxidation : Cytochrome P450 enzymes (e.g., limonene-3-hydroxylase) enable regioselective epoxidation .

-

Chromium-Based Oxidation : Non-selective, yielding ketones and epoxides in biphasic systems.

Biological Transformations

Microbial systems exploit this compound’s reactivity for biosynthesis:

Biocatalytic Pathways

-

Hormonema sp. Y-0067 : Converts this compound to (−)-menthol via NADPH-dependent reductases .

-

Antimicrobial Activity : Exhibits membrane-disrupting effects against Gram-negative bacteria (MIC: 62.5 µg/mL) .

Hydrogenation vs. Oxidation

| Parameter | Hydrogenation | Oxidation |

|---|---|---|

| Catalyst Cost | High (Pd-based) | Low (CrO₃) |

| Selectivity | Up to 93.6% | <50% |

| Industrial Use | Preferred for menthol | Limited due to by-products |

Stereochemical Considerations

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

One of the most significant applications of trans-piperitol is its antimicrobial activity. A study demonstrated that this compound exhibited superior antimicrobial effects compared to β-pinene and the essential oil from Peucedanum dhana. The minimum inhibitory concentration (MIC) values indicated that this compound was more effective against Gram-negative bacteria such as Pseudomonas aeruginosa and Enterobacter aerogenes .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 62.50 | 26.56 |

| Enterobacter aerogenes | 125 | 24.00 |

| Escherichia coli | 250 | 20.00 |

The results indicate that this compound can be utilized as a natural preservative in food products and as an active ingredient in pharmaceutical formulations aimed at combating bacterial infections.

Antioxidant Activity

This compound also demonstrates notable antioxidant properties, which are crucial for preventing oxidative stress-related diseases. Its antioxidant activity was evaluated using various assays, yielding an IC50 value of approximately 14.76 mg/mL . This suggests its potential use in dietary supplements and functional foods aimed at enhancing health through oxidative stress reduction.

Table 2: Antioxidant Activity of this compound

| Compound | IC50 (mg/mL) |

|---|---|

| This compound | 14.76 ± 0.15 |

| β-Pinene | 14.98 ± 0.20 |

Flavoring Agent in Food Industry

Due to its pleasant aroma and taste, this compound is widely used as a flavoring agent in the food industry. It imparts a refreshing minty flavor, making it suitable for use in candies, chewing gums, beverages, and other food products . Its application not only enhances flavor but also contributes to the preservation of food due to its antimicrobial properties.

Cosmetic Applications

In cosmetics, this compound serves as a natural fragrance component and is incorporated into various skincare products for its soothing properties. Its ability to act as an anti-inflammatory agent makes it beneficial for formulations targeting skin irritation and inflammation .

Case Studies

Case Study 1: Antimicrobial Efficacy in Food Preservation

A research study evaluated the effectiveness of this compound as a natural preservative in dairy products. The study found that incorporating this compound at concentrations above its MIC significantly reduced microbial load over a storage period of four weeks compared to control samples .

Case Study 2: Antioxidant Supplementation

In a clinical trial involving elderly participants, supplementation with this compound-rich extracts resulted in improved biomarkers of oxidative stress compared to a placebo group. The findings suggest that this compound could play a role in promoting health among aging populations by mitigating oxidative damage .

Wirkmechanismus

Molecular Targets and Pathways: The exact mechanism of action of trans-Piperitol is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. Its antimicrobial activity is thought to be due to its ability to disrupt microbial cell membranes.

Vergleich Mit ähnlichen Verbindungen

Menthol: Another monoterpenoid alcohol with a similar minty aroma, commonly found in peppermint oil.

Piperitone: A related compound with a similar structure but different functional groups.

Carvone: A monoterpenoid ketone with a minty aroma, found in spearmint oil.

Uniqueness: trans-Piperitol is unique due to its specific chiral configuration and its presence in both peppermint and spearmint oils. Its distinct aroma and potential therapeutic properties set it apart from other similar compounds.

Biologische Aktivität

trans-Piperitol, a monoterpene alcohol, is a compound found in various essential oils, particularly from plants in the mint family. It is known for its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article explores the biological activity of this compound based on recent research findings and case studies.

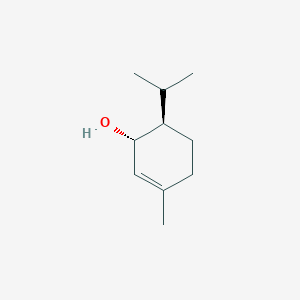

Chemical Structure

This compound is chemically defined as 1R,6S-6-isopropyl-3-methylcyclohex-2-ene-1-ol. Its structure contributes to its interactions with biological systems, influencing its efficacy in various applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Case Study: Antibacterial Effects

A study evaluated the antibacterial activity of this compound against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Enterobacter aerogenes. The minimal inhibitory concentration (MIC) values were notably lower for this compound compared to β-pinene, indicating a stronger antibacterial effect. The results are summarized in Table 1.

| Pathogen | MIC (µg/mL) | Cell Death (%) |

|---|---|---|

| E. coli | 125 | 25.54 |

| P. aeruginosa | 250 | 24.77 |

| E. aerogenes | 62.50 | 76.25 |

The study found that after 24 hours of exposure, this compound caused significant cell membrane alterations and depolarization, leading to increased cell death rates compared to controls and other tested compounds .

Antioxidant Activity

This compound also displays notable antioxidant properties. The antioxidant activity was assessed using DPPH and ABTS scavenging assays, with results shown in Table 2.

| Sample | IC50 (mg/mL) | Assay Type |

|---|---|---|

| Trolox | 0.66 ± 0.04 | DPPH |

| P. dhana essential oil | 9.13 ± 0.11 | DPPH |

| This compound | 14.76 ± 0.15 | DPPH |

| β-Pinene | 15.45 ± 0.25 | DPPH |

The IC50 values indicate that while this compound has antioxidant activity, it is less potent than Trolox and the essential oil from Peucedanum dhana but still demonstrates significant scavenging ability .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against various cancer cell lines using the MTT assay. The results indicated that this compound exhibited cytotoxicity towards human colonic adenocarcinoma (SW480) cells, with a selectivity index suggesting potential therapeutic applications.

Table 3: Cytotoxicity Results

| Cell Line | CC50 (µg/mL) |

|---|---|

| SW480 | 30 |

| A549 | 45 |

| HeLa | 50 |

These findings suggest that while this compound has promising anticancer properties, further research is necessary to elucidate its mechanisms of action and therapeutic potential .

Summary of Findings

The biological activity of this compound encompasses a range of effects:

- Antimicrobial Activity: Effective against several bacterial strains with lower MIC values than β-pinene.

- Antioxidant Activity: Demonstrates significant scavenging ability but less potent than some standard antioxidants.

- Cytotoxicity: Shows selective cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Eigenschaften

CAS-Nummer |

16721-39-4 |

|---|---|

Molekularformel |

C10H18O |

Molekulargewicht |

154.25 g/mol |

IUPAC-Name |

(1S,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3/t9-,10+/m0/s1 |

InChI-Schlüssel |

HPOHAUWWDDPHRS-VHSXEESVSA-N |

SMILES |

CC1=CC(C(CC1)C(C)C)O |

Isomerische SMILES |

CC1=C[C@H]([C@@H](CC1)C(C)C)O |

Kanonische SMILES |

CC1=CC(C(CC1)C(C)C)O |

Key on ui other cas no. |

65733-28-0 16721-39-4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.